molecular formula C9H17NO2 B2553410 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol CAS No. 1784133-53-4

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol

Cat. No.: B2553410
CAS No.: 1784133-53-4
M. Wt: 171.24
InChI Key: YMHUAOJVKFCXLM-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[45]decan-4-ylmethanol is a spiro compound characterized by its unique bicyclic structure, which includes a nitrogen and an oxygen atom within the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spiro compound . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the spiro structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrogen-containing ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites and interact with biological pathways. The nitrogen and oxygen atoms within the rings can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substitution patterns.

    2-Oxa-7-azaspiro[4.4]nonane: Another spiro compound with a different ring size and substitution.

    2,7-Diazaspiro[4.5]decane: Contains two nitrogen atoms within the spiro structure.

Uniqueness

8-Oxa-1-azaspiro[4.5]decan-4-ylmethanol is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms within the spiro rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-8-1-4-10-9(8)2-5-12-6-3-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHUAOJVKFCXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(C1CO)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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